1,5-Pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl-
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Overview
Description
1,5-Pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl- is an organic compound that belongs to the class of 1,5-diketones. This compound is characterized by the presence of a fluorophenyl group and two phenyl groups attached to the pentanedione backbone. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl- typically involves the reaction of aromatic aldehydes with 1,2-diphenylethanone. One efficient method reported involves the use of sodium hydroxide as a catalyst under solvent-free conditions. This method is advantageous due to its high yield, simple operation, and environmental friendliness .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free synthesis and the use of readily available reagents, are likely to be employed to ensure cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
1,5-Pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The phenyl and fluorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,5-Pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1,5-pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Pentanedione, 1,5-bis(4-fluorophenyl)-
- 1,5-Pentanedione, 1-(3-fluorophenyl)-5-[(4S)-2-oxo-4-phenyl-3-oxazolidinyl]-
- 1,5-Pentanedione, 1-(4-fluorophenyl)-5-[(4S)-2-oxo-4-phenyl-3-oxazolidinyl]-
Uniqueness
1,5-Pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl- is unique due to the presence of both fluorophenyl and diphenyl groups, which enhance its chemical reactivity and binding properties. This makes it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
918417-74-0 |
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Molecular Formula |
C23H19FO2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C23H19FO2/c24-21-13-11-17(12-14-21)20(15-22(25)18-7-3-1-4-8-18)16-23(26)19-9-5-2-6-10-19/h1-14,20H,15-16H2 |
InChI Key |
UEKOEBAYGIHANA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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